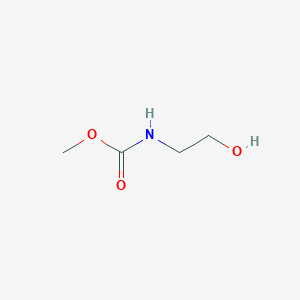

Methyl 2-hydroxyethylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

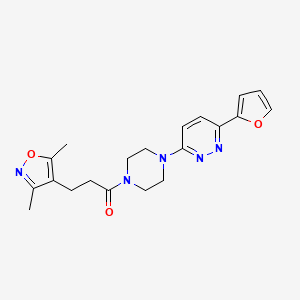

“Methyl 2-hydroxyethylcarbamate” is a compound with the molecular formula C4H9NO3 . It is also known as "2-Hydroxyethyl carbamate" .

Synthesis Analysis

Carbamates, including “Methyl 2-hydroxyethylcarbamate”, play a crucial role in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis

The molecular weight of “Methyl 2-hydroxyethylcarbamate” is 119.12 g/mol . The InChI code for this compound is1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) . Chemical Reactions Analysis

Carbamates, including “Methyl 2-hydroxyethylcarbamate”, have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Physical And Chemical Properties Analysis

“Methyl 2-hydroxyethylcarbamate” is a liquid at room temperature . The compound has two hydrogen bond donors and three hydrogen bond acceptors .科学的研究の応用

Metabolic Pathways in Biological Systems

Methyl 2-hydroxyethylcarbamate, as part of the methylcarbamate family, is subject to various metabolic processes in biological systems. Studies have shown that methylcarbamate insecticides, including derivatives similar to methyl 2-hydroxyethylcarbamate, undergo hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects, leading to the formation of a range of metabolites. These metabolic pathways, involving hydroxylation and hydrolysis, are crucial for understanding the environmental fate and biological interactions of these compounds (Knaak, 1971).

Use in Post-combustion CO2 Capture

Methyl 2-hydroxyethylcarbamate's relevance extends to environmental applications, particularly in the field of CO2 capture. Studies on the reaction between CO2 and aqueous amines, which produce a charged carbamate product, have implications for post-combustion CO2 capture using primary and secondary amines. The investigation into the collision products of carbamate anions derived from CO2 capture sorbents, including 2-hydroxyethylcarbamate, provides insight into the development of accurate quantitation methods for ionic CO2 capture products. This research is vital for optimizing operational tuning and cost efficiency in CO2 capture plants (Jackson et al., 2011).

Role in Antineoplastic Drug Development

In the realm of medicinal chemistry, derivatives of methyl 2-hydroxyethylcarbamate have been explored for their potential in antineoplastic (anti-cancer) therapy. Research on bis(carbamate) derivatives of imidazoles, which include methyl 2-hydroxyethylcarbamate structures, has shown promising results against various cancer cell lines, highlighting the compound's potential as a part of effective antineoplastic agents (Anderson et al., 1989).

作用機序

Target of Action

Methyl N-(2-hydroxyethyl)carbamate, also known as Methyl 2-hydroxyethylcarbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body. One of the primary targets of carbamates is the N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

It is known that carbamates, in general, inhibit nmda receptors to some extent and slightly enhance gamma-aminobutyric acid (gaba) activity . This interaction with the NMDA receptors and GABA activity can lead to various changes in the body, depending on the specific context and concentration of the compound.

Biochemical Pathways

Carbamates, including Methyl N-(2-hydroxyethyl)carbamate, affect several metabolic pathways. The enzymatic hydrolysis of the carbamate ester or amide linkage is one of the conserved themes in these pathways . This process leads to the funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

The pharmacokinetics of Methyl N-(2-hydroxyethyl)carbamate, like other carbamates, involves its absorption, distribution, metabolism, and excretion (ADME). Carbamates are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties make them effective in drug-target interaction and improving the biological activity of parent molecules . In prodrugs, they are mainly used to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

Result of Action

The result of Methyl N-(2-hydroxyethyl)carbamate’s action at the molecular and cellular level depends on its specific targets and the context of its use. For instance, when it interacts with NMDA receptors, it can lead to changes in synaptic plasticity and memory function .

Safety and Hazards

将来の方向性

Carbohydrates, including carbamates, have been receiving much attention due to their application in drug design and discovery . Future directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

特性

IUPAC Name |

methyl N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLADYZHDLCSTJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(2-hydroxyethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1H-imidazol-1-yl)methyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2920232.png)

![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)

![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920248.png)

![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide](/img/structure/B2920253.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2920255.png)